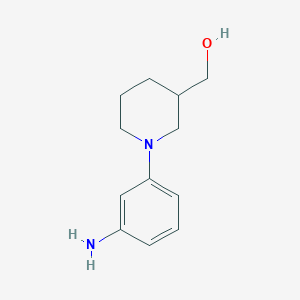

1-(3-Aminophenyl)piperidine-3-methanol

Description

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

[1-(3-aminophenyl)piperidin-3-yl]methanol |

InChI |

InChI=1S/C12H18N2O/c13-11-4-1-5-12(7-11)14-6-2-3-10(8-14)9-15/h1,4-5,7,10,15H,2-3,6,8-9,13H2 |

InChI Key |

IMMRNSBJLKGWND-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC(=C2)N)CO |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 1 3 Aminophenyl Piperidine 3 Methanol and Its Chemical Analogues

Retrosynthetic Analysis and Strategic Disconnections for the 1-(3-Aminophenyl)piperidine-3-methanol Framework

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.orgamazonaws.com For this compound, two primary disconnections are strategically considered.

Disconnection I: C-N Bond Disconnection

The most logical initial disconnection is at the C-N bond between the piperidine (B6355638) nitrogen and the 3-aminophenyl ring. This approach simplifies the target molecule into two key synthons: a piperidine-3-methanol synthon and a 3-aminophenyl synthon. The corresponding real-world reagents would be piperidine-3-methanol and an appropriate 3-substituted aniline (B41778) derivative, such as 3-haloaniline (e.g., 3-bromoaniline (B18343) or 3-chloroaniline). This strategy isolates the challenge of forming the substituted piperidine ring from the final N-arylation step. The forward reaction would typically be a transition metal-catalyzed cross-coupling reaction.

Disconnection II: Piperidine Ring Disconnection

A deeper retrosynthetic cut involves breaking the bonds of the piperidine ring itself. This leads to acyclic precursors that can be cyclized to form the desired heterocyclic system. This strategy is advantageous as it allows for the stereochemistry of the substituents to be set in the acyclic precursor before the ring-formation step. For instance, disconnecting the N1-C2 and C5-C6 bonds leads to precursors suitable for intramolecular cyclization or reductive amination strategies.

These two primary disconnection strategies form the basis for the synthetic methodologies discussed in the subsequent sections.

Synthesis of the Piperidine Ring System Bearing a Hydroxymethyl Group

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring, where a linear precursor containing a nitrogen source cyclizes to form the six-membered heterocycle. nih.gov These reactions can be initiated through various mechanisms, including nucleophilic substitution, reductive amination, and radical cyclizations. nih.govorganic-chemistry.org

A common approach involves the cyclization of δ-haloamines or amino alcohols. For the synthesis of piperidine-3-methanol, a precursor containing an amine and a suitable leaving group at a five-carbon distance, with a protected hydroxymethyl group at the appropriate position, would be required. Another route is the reductive hydroamination/cyclization of alkynes, where an acid-mediated functionalization forms an enamine, which then generates an iminium ion that is subsequently reduced to form the piperidine ring. nih.gov

Ring-Closing Metathesis (RCM) has emerged as a key method for the synthesis of various unsaturated and saturated heterocycles, including piperidines. researchgate.net This reaction typically employs ruthenium-based catalysts, such as the Grubbs' or Hoveyda-Grubbs catalysts, to form a cyclic olefin from a linear diene precursor. biu.ac.ilrsc.org

For the synthesis of a piperidine-3-methanol precursor, a suitable N-protected diallylamine (B93489) derivative would be synthesized. The placement of the substituents on the acyclic diene dictates the substitution pattern of the resulting dihydropyridine (B1217469) ring. Subsequent reduction of the double bond within the ring yields the saturated piperidine system. This method offers excellent functional group tolerance and control over the ring substitution. acs.org

Table 1: Examples of Catalysts Used in Ring-Closing Metathesis for Heterocycle Synthesis

| Catalyst Name | Typical Application | Reference |

|---|---|---|

| Grubbs' Catalyst (1st Gen) | General olefin metathesis | biu.ac.il |

| Grubbs' Catalyst (2nd Gen) | More active, better functional group tolerance | acs.org |

Reduction of Pyridine (B92270) Precursors to Piperidines

The catalytic hydrogenation of substituted pyridines is one of the most direct and widely used methods for synthesizing piperidines. nih.gov This approach is particularly useful when the desired substitution pattern is readily available on the aromatic pyridine starting material.

To obtain piperidine-3-methanol, a pyridine-3-methanol or a derivative like methyl pyridine-3-carboxylate would be subjected to reduction. This dearomatization can be achieved through various methods:

Catalytic Hydrogenation: This is the most common method, employing transition metal catalysts such as platinum, palladium, rhodium, or ruthenium under hydrogen pressure. mdpi.com The conditions can often be harsh (high pressure and temperature), but modern catalysts allow for milder reaction conditions. nih.govnih.gov

Chemical Reduction: Reagents like sodium borohydride (B1222165) in the presence of a catalyst or dissolving metal reductions can also be employed, sometimes offering different selectivity.

A recent development involves the single-point activation of pyridines with an electron-deficient benzyl (B1604629) group, which facilitates a ruthenium-catalyzed dearomative functionalization to deliver hydroxymethylated piperidines in good yields. nih.govresearchgate.net This method uses paraformaldehyde as both a hydride donor and an electrophile. nih.govresearchgate.net

Table 2: Comparison of Pyridine Reduction Methods

| Method | Reagents/Catalysts | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Rh, Ru | High yields, scalable | Often requires high pressure/temperature | nih.govmdpi.com |

| Chemical Reduction | NaBH₄, LiAlH₄ | Milder conditions | Can have lower selectivity | mdpi.com |

| Transfer Hydrogenation | HCOOH, Rh-catalyst | Avoids gaseous H₂ | Substrate scope can be limited | nih.gov |

Introduction of the 3-Aminophenyl Moiety to the Piperidine Nitrogen

The final key transformation in the synthesis is the formation of the C-N bond between the pre-formed piperidine-3-methanol and the 3-aminophenyl group. Direct N-arylation methods are the most efficient and widely used strategies for this purpose.

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of C-N bonds, largely replacing harsher classical methods.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most versatile methods for N-arylation. wikipedia.org It involves the reaction of an amine (piperidine-3-methanol) with an aryl halide or triflate (e.g., 3-bromoaniline, protected as needed) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netresearchgate.net The choice of ligand is crucial and has evolved through several "generations," with modern sterically hindered biarylphosphine ligands allowing for the coupling of a wide range of substrates under mild conditions. wikipedia.org

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed alternative for N-arylation. wikipedia.org Traditional Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern protocols utilize catalytic amounts of copper salts (e.g., CuI) with the aid of ligands, such as diamines or β-diketones, allowing the reaction to proceed under much milder conditions. jst.go.jpacs.org While often requiring higher temperatures than the Buchwald-Hartwig reaction, the Ullmann condensation can be advantageous for specific substrates and is generally less expensive. wikipedia.org

Table 3: Key Parameters for N-Arylation Reactions

| Reaction | Metal Catalyst | Common Ligands | Base | Typical Solvents | References |

|---|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, XPhos, SPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | wikipedia.orgresearchgate.netrsc.org |

Amination of Halogenated Phenyl Precursors

The formation of the N-aryl bond between the piperidine nitrogen and the phenyl ring can be achieved through the amination of halogenated phenyl precursors. This approach typically involves the direct reaction of a piperidine derivative with an aryl halide. While traditional nucleophilic aromatic substitution (SNAr) reactions are often limited to aryl halides activated by strong electron-withdrawing groups, alternative methods have been developed for less activated systems.

One such method is a base-promoted amination that can proceed without a transition metal catalyst. nih.gov In these reactions, an aryl halide is heated with an amine in the presence of a strong base. The reactivity of the aryl halides in some base-promoted systems has been observed to follow the order of I > Br ≈ F > Cl, which deviates from the typical SNAr reactivity sequence (F > Cl > Br > I). nih.gov This methodology offers a potentially more cost-effective and environmentally benign alternative to metal-catalyzed reactions, avoiding the need for expensive and toxic catalysts. nih.govnih.gov For the synthesis of this compound, this could involve reacting piperidine-3-methanol with a 3-haloaniline or a protected precursor like 1-bromo-3-nitrobenzene, followed by reduction of the nitro group.

Coupling Reactions for Aryl-Piperidine Linkage

Transition-metal-catalyzed cross-coupling reactions represent the most versatile and widely employed methods for constructing the aryl-piperidine linkage. These reactions offer high efficiency, broad substrate scope, and excellent functional group tolerance. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern C-N bond formation. wikipedia.orgacsgcipr.org It involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The development of increasingly sophisticated and sterically hindered phosphine ligands has expanded the reaction's scope to include a wide variety of amines, including secondary cyclic amines like piperidine derivatives, and challenging aryl chloride substrates. nih.gov The reaction generally proceeds under milder conditions than traditional methods and is highly valued in pharmaceutical synthesis. nih.gov

Ullmann Condensation: The Ullmann reaction is a classical copper-catalyzed method for forming C-N bonds. wikipedia.orgnih.gov Traditional Ullmann conditions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org However, modern advancements, particularly the introduction of bidentate ligands like amino acids (e.g., L-proline, N-methylglycine) or diamines, have led to the development of ligand-accelerated Ullmann-type reactions that proceed under significantly milder conditions with catalytic amounts of copper. acs.orgacs.org These improved protocols have broadened the applicability of the Ullmann condensation in complex molecule synthesis. nih.govacs.org

| Reaction | Catalyst | Typical Ligands | Typical Base | Advantages | Challenges |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Bulky phosphines (e.g., BINAP, XPhos, SPhos) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | High yields, broad scope, mild conditions, high functional group tolerance. wikipedia.orgnih.gov | Cost and potential toxicity of palladium catalyst and ligands. acsgcipr.org |

| Ullmann Condensation | Copper (e.g., CuI, Cu₂O) | Amino acids, 1,10-phenanthroline, diamines. acs.orgacs.org | K₂CO₃, K₃PO₄, Cs₂CO₃ | Lower catalyst cost compared to palladium. acsgcipr.org | Often requires higher temperatures than Buchwald-Hartwig; substrate scope can be more limited. wikipedia.orgnih.gov |

Functional Group Interconversions for Methanol (B129727) Group Introduction

The hydroxymethyl group at the C3 position is a key structural feature. Its introduction often relies on the reduction of a more oxidized functional group, such as a carboxylic acid, ester, aldehyde, or ketone, on the piperidine ring.

A common synthetic route involves the reduction of a piperidine-3-carboxylic acid (nipecotic acid) or its corresponding ester derivative. Carboxylic acids and esters are resistant to reduction by milder agents like sodium borohydride alone. researchgate.net Therefore, more potent reducing agents are typically required.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and highly effective reagent for the reduction of both carboxylic acids and esters to their corresponding primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

Borane Complexes: Borane (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is another excellent reagent for reducing carboxylic acids. It offers a different reactivity profile and can sometimes provide better selectivity in the presence of other functional groups compared to LiAlH₄.

Modified Sodium Borohydride Systems: While NaBH₄ itself is generally ineffective, its reducing power can be enhanced. For instance, the NaBH₄-methanol system has been shown to reduce certain esters, like methyl nicotinate, to the corresponding alcohol in high yields, although this may require a large excess of the reagent. researchgate.net The addition of Lewis acids like aluminum chloride to sodium borohydride also creates a much more powerful reducing system capable of reducing esters. researchgate.net

Alternatively, the methanol group can be introduced by reducing a piperidine-3-carbaldehyde (B1602230) or a 3-ketopiperidine precursor. These carbonyl compounds are readily reduced to the corresponding alcohol under mild conditions.

Sodium Borohydride (NaBH₄): This is the most common and convenient reagent for the reduction of aldehydes and ketones. The reaction is typically performed in alcoholic solvents like methanol or ethanol (B145695) at room temperature and gives high yields of the alcohol product. researchgate.net

Catalytic Hydrogenation: Aldehydes and ketones can also be reduced to alcohols via catalytic hydrogenation using catalysts such as Raney nickel, platinum oxide (PtO₂), or palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is considered a "green" alternative as it avoids the generation of stoichiometric inorganic waste. researchgate.net

Biocatalytic Reduction: Enzymatic reductions, for example using baker's yeast, can offer high stereoselectivity in the reduction of ketones, providing a route to chiral hydroxy-esters from the corresponding keto-esters. nottingham.ac.uk

| Precursor Functional Group | Reagent/Method | Product | Typical Conditions |

|---|---|---|---|

| Carboxylic Acid / Ester | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Anhydrous THF or Et₂O |

| Carboxylic Acid | Borane-THF complex (BH₃·THF) | Primary Alcohol | Anhydrous THF |

| Aldehyde / Ketone | Sodium Borohydride (NaBH₄) | Primary / Secondary Alcohol | Methanol or Ethanol, room temp. |

| Aldehyde / Ketone | Catalytic Hydrogenation (H₂/Catalyst) | Primary / Secondary Alcohol | Raney Ni, Pd/C, or PtO₂ |

Asymmetric Synthesis and Stereochemical Control

The C3 position of the piperidine ring in this compound is a stereocenter. Therefore, controlling the stereochemistry to produce a single enantiomer is of significant importance, as different enantiomers of a chiral molecule often exhibit distinct biological activities.

Accessing enantiomerically pure or enriched 3-substituted piperidines is a challenging but critical goal in synthetic chemistry. nih.gov Several strategies have been developed to achieve this.

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature. For example, amino acids like D-lysine or D-ornithine can be used as precursors to synthesize chiral 3-aminopiperidines, which can then be further functionalized. researchgate.net

Catalytic Asymmetric Synthesis: This is a powerful strategy that employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate.

Asymmetric Hydrogenation: The enantioselective hydrogenation of substituted pyridinium (B92312) salts or tetrahydropyridines using chiral transition metal catalysts (e.g., based on rhodium or iridium) can yield chiral piperidines.

Rhodium-Catalyzed Asymmetric Carbometalation: A recently developed method involves a three-step process starting from pyridine. This includes partial reduction, a key Rh-catalyzed asymmetric reductive Heck reaction with an arylboronic acid to form a chiral 3-substituted tetrahydropyridine (B1245486) with high enantioselectivity, followed by a final reduction to the piperidine. nih.govsnnu.edu.cn

Copper-Catalyzed Borylation: An alternative route involves the dearomatization of pyridine followed by a Cu(I)-catalyzed enantioselective protoborylation of the resulting dihydropyridine to create a chiral 3-boryltetrahydropyridine, which serves as a versatile intermediate for various chiral piperidines. thieme-connect.comacs.org

Enzymatic and Chemo-enzymatic Methods: Biocatalysts offer unparalleled stereoselectivity under mild conditions. Chemo-enzymatic cascades, combining chemical synthesis with enzymatic steps, have been developed for the asymmetric dearomatization of activated pyridines. nih.gov For instance, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. nih.gov

Chiral Resolution: This classical method involves the separation of a racemic mixture of the final product or a key intermediate. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as optically pure tartaric acid, followed by separation of the diastereomers through crystallization. google.com

| Method | Key Transformation | Example Catalyst/Reagent | Outcome |

|---|---|---|---|

| Catalytic Asymmetric Synthesis | Rh-catalyzed asymmetric reductive Heck reaction of a dihydropyridine. nih.govsnnu.edu.cn | Rh-catalyst with a chiral ligand | High yield and excellent enantioselectivity. |

| Catalytic Asymmetric Synthesis | Cu(I)-catalyzed enantioselective borylation of a dihydropyridine. thieme-connect.comacs.org | Cu(I)-catalyst with a chiral diphosphine ligand | High enantiomeric purity. |

| Chemo-enzymatic Synthesis | One-pot amine oxidase/ene imine reductase cascade. nih.gov | 6-HDNO (oxidase) / EneIRED (reductase) | Stereo-defined 3-substituted piperidines. |

| Chiral Pool Synthesis | Cyclization and reduction of natural amino acids. researchgate.net | D-lysine or D-ornithine | Enantiomerically pure 3-aminopiperidine precursors. |

| Chiral Resolution | Diastereomeric salt formation and crystallization. google.com | Optically pure tartaric acid | Separation of enantiomers from a racemic mixture. |

Diastereoselective Approaches and Control

The synthesis of substituted piperidines, such as this compound, where multiple stereocenters exist, necessitates precise control over diastereoselectivity. The relative orientation of the hydroxyl group at the C3 position and substituents on the nitrogen atom or other ring positions is crucial for biological activity. Various strategies have been developed to control these stereochemical outcomes.

Substrate and Reagent-Controlled Synthesis: One fundamental approach involves substrate-controlled reactions, where the existing stereochemistry of a starting material dictates the stereochemical outcome of subsequent transformations. For instance, the diastereoselective reduction of a ketone precursor, N-(3-aminophenyl)-3-oxopiperidine, can yield specific diastereomers of the final alcohol. The choice of reducing agent plays a critical role; bulky hydride reagents may preferentially attack from the less hindered face of the ketone, leading to a specific diastereomer.

Catalytic Hydrogenation: Catalytic hydrogenation of substituted pyridine precursors is a powerful method for accessing cis-substituted piperidines. The substrate adsorbs onto the catalyst surface from its less hindered side, leading to the delivery of hydrogen atoms from the same face. By selecting appropriate catalysts (e.g., Rhodium, Ruthenium, Palladium) and reaction conditions, high diastereoselectivity can be achieved. For analogues of this compound, hydrogenation of a suitably substituted 3-hydroxypyridine (B118123) derivative can establish the desired relative stereochemistry.

Cyclization Reactions: Intramolecular cyclization reactions offer excellent stereocontrol. The aza-Prins cyclization, for example, involves the reaction of a homoallylic amine with a carbonyl compound, and can be highly diastereoselective, leading to the formation of cis-4-hydroxypiperidines. nih.gov Similarly, (5+1) cyclization protocols that combine a heterocyclic amine nucleophile with a five-carbon electrophile can proceed with robust diastereoselectivity, often enhanced by the presence of water, to form complex polysubstituted piperidines. rasayanjournal.co.inunibo.it

The table below summarizes key diastereoselective methods applicable to the synthesis of substituted 3-hydroxypiperidine (B146073) analogues.

| Method | Description | Stereochemical Outcome | Key Factors |

| Catalytic Hydrogenation | Reduction of a substituted pyridine ring using a metal catalyst (e.g., Rh/C, PtO₂). | Typically yields cis-isomers due to syn-addition of hydrogen. | Catalyst type, solvent, pressure, temperature. |

| Aza-Prins Cyclization | Acid-catalyzed cyclization of a homoallylic amine and a carbonyl compound. | Can be tuned to produce specific diastereomers, often cis. | Lewis or Brønsted acid catalyst, substrate structure. nih.gov |

| Nitro-Mannich Reaction | A carbon-carbon bond forming reaction followed by reductive cyclization. | Can construct substituted piperidines with high diastereocontrol. | Catalyst, reaction conditions for cyclization. |

| (5+1) Cyclization | Reductive amination/aza-Michael reaction sequence. | Highly diastereoselective, often enhanced by aqueous media. rasayanjournal.co.inunibo.it | Solvent, catalyst, substrate electronics. |

Chiral Resolution Techniques for Racemic Intermediates

When a synthesis produces a racemic mixture of a key intermediate, chiral resolution is required to isolate the desired enantiomer. For the synthesis of enantiomerically pure this compound, resolution is often performed on an intermediate like (±)-N-Boc-3-hydroxypiperidine.

Classical Resolution via Diastereomeric Salt Formation: This traditional method involves reacting the racemic intermediate with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these salts can be separated by fractional crystallization. For amine-containing intermediates, chiral acids like L-tartaric acid or L-camphorsulfonic acid are commonly used. researchgate.net After separation, the desired enantiomer is recovered by treating the isolated salt with a base.

Enzymatic Kinetic Resolution: Biocatalysis offers a highly efficient and selective method for chiral resolution. Enzymatic kinetic resolution involves an enzyme that selectively catalyzes the transformation of one enantiomer of a racemic mixture at a much faster rate than the other. For intermediates in the synthesis of 3-hydroxypiperidines, ketoreductase (KRED) enzymes are particularly valuable. researchgate.net Starting with a racemic ketone precursor, such as N-Boc-3-piperidone, a stereoselective reduction catalyzed by a specific KRED can produce the corresponding (S)- or (R)-alcohol with very high enantiomeric excess (>99% ee). benthamscience.com This process is often coupled with a cofactor regeneration system, for example, using glucose dehydrogenase (GDH), to ensure catalytic efficiency. benthamscience.com

The following table compares common chiral resolution techniques for piperidine intermediates.

| Technique | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. researchgate.net | Well-established, scalable. | Theoretical maximum yield of 50%; requires suitable crystalline salts. |

| Enzymatic Kinetic Resolution | Enzyme selectively reacts with one enantiomer of a racemic mixture. | High enantioselectivity (often >99% ee), mild conditions. | Theoretical maximum yield of 50%; requires screening for a suitable enzyme. |

| Asymmetric Biocatalytic Reduction | Prochiral ketone is reduced to a single enantiomer of the alcohol using a ketoreductase. benthamscience.com | Theoretical yield of 100%; high enantioselectivity. | Requires enzyme and cofactor regeneration system. |

Chemo- and Regioselectivity in Multi-functionalized Piperidine Synthesis

The synthesis of this compound presents a significant challenge in chemoselectivity due to the presence of three distinct functional groups: a secondary aliphatic amine (piperidine nitrogen), a primary aromatic amine, and a primary alcohol. Regioselectivity becomes important when considering further functionalization of the piperidine or aromatic rings.

Chemoselective N-Arylation: A key step in the synthesis is the coupling of the piperidine-3-methanol fragment with a 3-substituted aniline derivative. This typically involves an N-arylation reaction, such as a Buchwald-Hartwig or Ullmann condensation. To achieve chemoselectivity, the reaction must favor arylation of the more nucleophilic piperidine nitrogen over the aromatic amine or the hydroxyl group. This is often accomplished through a protecting group strategy. acs.org

Protecting the Aromatic Amine: The primary aromatic amine can be masked as a nitro group on the aryl halide precursor (e.g., 1-bromo-3-nitrobenzene). The N-arylation of piperidine-3-methanol is performed first, followed by the reduction of the nitro group to the amine in a later step.

Protecting the Hydroxyl Group: The alcohol can be protected as a silyl (B83357) ether or benzyl ether to prevent O-arylation, which can sometimes compete with N-arylation, especially in copper-catalyzed reactions. nih.gov

Protecting the Piperidine Nitrogen: In an alternative strategy, the piperidine nitrogen can be protected (e.g., with a Boc group) while other transformations are carried out on the molecule. researchgate.net

Regioselective Functionalization: Once the core structure is assembled, regioselective functionalization may be desired. For example, C-H functionalization can introduce substituents at specific positions on the piperidine ring. The regioselectivity of such reactions is often controlled by a directing group, typically attached to the piperidine nitrogen. nih.gov For instance, an N-Boc group can direct metallation and subsequent functionalization to the C2 position of the piperidine ring. researchgate.net

Green Chemistry Principles Applied to this compound Synthesis

Applying green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact and improving process efficiency. nih.gov

Atom Economy and One-Pot Reactions: Traditional multi-step syntheses often generate significant waste. One-pot, multi-component reactions (MCRs) are highly atom-economical as they combine several starting materials in a single operation to form a complex product, reducing solvent use and purification steps. researchgate.netsemanticscholar.orgtandfonline.com The synthesis of highly substituted piperidines via MCRs of aldehydes, amines, and β-ketoesters in water exemplifies this approach. semanticscholar.org

Biocatalysis: As mentioned in the context of chiral resolution, enzymes operate under mild, aqueous conditions and exhibit exceptional selectivity (chemo-, regio-, and stereo-). nih.govresearchgate.net The use of biocatalysts, such as ketoreductases, transaminases, and oxidases, can replace hazardous reagents and reduce energy consumption. nih.govchemistryviews.orgresearchgate.net Chemo-enzymatic strategies, which combine the advantages of chemical and biological catalysts, are particularly powerful for creating complex chiral piperidines. nih.gov

Use of Greener Solvents: Replacing volatile and toxic organic solvents is a core tenet of green chemistry. Water is an ideal green solvent, and many piperidine syntheses have been adapted to run in aqueous media. nih.gov Other sustainable alternatives include polyethylene (B3416737) glycol (PEG), ionic liquids, and bio-based solvents like eucalyptol, which can offer unique reactivity and facilitate catalyst recycling. acs.orgmdpi.com

The table below highlights the application of green chemistry principles to piperidine synthesis.

| Green Chemistry Principle | Application in Piperidine Synthesis | Example |

| Atom Economy | Multi-component, one-pot reactions to build the piperidine ring. semanticscholar.org | Condensation of aldehydes, amines, and β-ketoesters. semanticscholar.org |

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with water, PEG, or bio-based solvents. mdpi.com | Water-mediated intramolecular cyclization. nih.gov |

| Use of Renewable Feedstocks | Synthesizing piperidine derivatives from biomass-derived platform chemicals. | Synthesis of piperidines from furfural. nih.gov |

| Catalysis | Using biocatalysts (enzymes) or recoverable heterogeneous metal catalysts. | Enzymatic asymmetric reduction of ketones to chiral hydroxypiperidines. benthamscience.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Room-temperature MCRs in water. semanticscholar.org |

Iii. Structural Modifications and Derivative Design of 1 3 Aminophenyl Piperidine 3 Methanol

Exploration of N-Substituents on the Piperidine (B6355638) Ring

The secondary amine of the piperidine ring is a prime target for modification, allowing for the introduction of a wide array of substituents that can influence properties such as potency, selectivity, solubility, and metabolic stability. Common synthetic strategies involve N-alkylation or N-acylation.

N-alkylation is typically achieved by reacting the parent piperidine with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), in a suitable solvent like acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net This reaction introduces simple alkyl chains or more complex functional groups. For instance, structure-activity relationship studies on related piperidine scaffolds have shown that introducing moieties like benzofuranylmethyl groups can significantly impact receptor binding affinity. nih.gov

N-acylation, reacting the piperidine with acyl chlorides or anhydrides, yields amide derivatives. These modifications can alter the basicity of the piperidine nitrogen and introduce new hydrogen bonding capabilities. Furthermore, the introduction of a piperidine linker to other chemical scaffolds is a strategy used to explore new chemical space and derivatization opportunities. frontiersin.org

The nature of the substituent on the piperidine nitrogen can profoundly affect the molecule's interaction with its biological target.

Table 1: Examples of Potential N-Substituents on the Piperidine Ring and Their Rationale

| Substituent Type | Example Group | Synthetic Method | Potential Impact on Properties |

| Alkyl | Methyl, Ethyl, Propyl | N-Alkylation with Alkyl Halide | Modulate lipophilicity and basicity; steric effects on binding. |

| Benzyl (B1604629) | Benzyl, Substituted Benzyl | N-Alkylation with Benzyl Halide | Introduce aromatic interactions; explore larger binding pockets. |

| Acyl | Acetyl, Benzoyl | N-Acylation with Acyl Chloride | Reduce basicity; introduce hydrogen bond acceptor. |

| Heterocyclic | Benzofuranylmethyl | N-Alkylation with Heterocyclic Halide | Introduce specific interactions with target; alter solubility. nih.gov |

Modifications of the Phenyl Ring and Amino Group Position (ortho, meta, para)

The position of the amino group on the phenyl ring is critical for defining the molecule's three-dimensional shape and electronic properties. The parent compound features a meta (3-position) amino group. Synthesizing the ortho (2-position) and para (4-position) isomers allows for a systematic exploration of the optimal spatial arrangement for biological activity. The synthesis of the (3S)-3-(4-aminophenyl)piperidine scaffold, a para isomer, has been reported as an intermediate in the preparation of other complex molecules, indicating the chemical accessibility of this positional isomer. google.com

Beyond relocating the amino group, the phenyl ring itself can be substituted with various functional groups to fine-tune electronic and steric properties. For example, introducing electron-withdrawing groups (e.g., halogens like fluorine or chlorine) or electron-donating groups (e.g., methoxy) can alter the pKa of the aniline (B41778) nitrogen and influence interactions with biological targets. SAR studies of related N-phenyl-N-(piperidin-2-yl)propionamide derivatives have demonstrated that substitutions on the phenyl ring are a key strategy for modulating receptor binding affinity and selectivity. nih.gov

Table 2: Comparison of Amino Group Positional Isomers

| Isomer | Position on Phenyl Ring | Potential Influence on Molecular Geometry and Properties |

| ortho | 2-Amino | May facilitate intramolecular hydrogen bonding with the piperidine nitrogen; significant steric influence adjacent to the piperidine linkage. |

| meta | 3-Amino (Parent) | Provides a specific vector for the amino group relative to the piperidine core. |

| para | 4-Amino | Places the amino group at the furthest point from the piperidine linkage, creating a more linear geometry. google.com |

Chemical Derivatization of the Hydroxymethyl Functionality

The primary alcohol of the hydroxymethyl group at the C3 position of the piperidine ring is a versatile functional handle for derivatization. These modifications can impact hydrogen bonding potential, polarity, and metabolic stability.

Key derivatization strategies include:

Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid. The synthesis of piperidine-3-carboxylic acid analogs has been reported as a route to anticonvulsant agents, highlighting the utility of this transformation. ajchem-a.com

Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides) yields esters. This masks the hydrogen-donating ability of the alcohol and increases lipophilicity.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) produces ethers, which can introduce a variety of alkyl or aryl groups. This modification also removes the hydrogen-donating capability and alters steric bulk.

These transformations allow for a fine-tuning of the molecule's interaction with its biological target, where the hydroxymethyl group might participate in key hydrogen bonds.

Introduction of Heterocyclic Moieties onto the Piperidine or Phenyl Rings

Incorporating heterocyclic rings is a common strategy in medicinal chemistry to modulate physicochemical properties and introduce new binding interactions. nih.gov For the 1-(3-aminophenyl)piperidine-3-methanol scaffold, heterocycles can be introduced either on the phenyl ring or attached to the piperidine nitrogen.

Commonly introduced heterocycles include pyrazoles and triazoles, which are valued for their metabolic stability and ability to act as bioisosteres or pharmacophores. researchgate.netresearchgate.netnih.govglobalresearchonline.net

Synthetic approaches could involve:

Modification of the Aniline Group: The primary amino group can serve as a starting point for the construction of nitrogen-containing heterocycles like triazoles. mdpi.com

Coupling Reactions: A halogenated precursor, such as 1-(3-bromo-phenyl)piperidine-3-methanol, could undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) with heterocyclic boronic acids or amines to attach the heterocycle to the phenyl ring. nih.gov

N-Alkylation: As described in section 3.1, a heterocyclic methyl halide could be used to attach the moiety to the piperidine nitrogen. nih.gov

The introduction of heterocycles like pyrazole (B372694) or 1,2,3-triazole can improve drug-like properties and has been a successful strategy in the development of kinase inhibitors and other therapeutic agents. nih.govbeilstein-journals.org

Table 3: Examples of Heterocyclic Moieties and Rationale for Their Introduction

| Heterocycle | Potential Point of Attachment | Rationale |

| Pyridine (B92270) | Phenyl Ring or Piperidine Nitrogen | Can act as a hydrogen bond acceptor; often used as a metabolically stable bioisostere for a phenyl ring. nih.gov |

| Pyrazole | Phenyl Ring or Piperidine Nitrogen | Serves as a versatile scaffold with tunable properties; can engage in hydrogen bonding as both a donor and acceptor. nih.govnih.govresearchgate.net |

| 1,2,3-Triazole | Phenyl Ring (from aniline) or Piperidine Nitrogen | Chemically stable; acts as a rigid linker and can form dipole interactions and hydrogen bonds. researchgate.netmdpi.com |

| Oxadiazole | Piperidine Nitrogen (via linker) | Can serve as a bioisostere for ester or amide groups; metabolically robust. rsc.org |

Bioisosteric Replacements in the this compound Scaffold

Bioisosteric replacement is a strategy used to replace a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. drughunter.com This scaffold has several functional groups amenable to such replacements.

Aniline Moiety: Anilines can be susceptible to oxidative metabolism, which can lead to toxicity. cresset-group.com A common strategy is to replace the aniline group with a bioisostere to mitigate this liability. researchgate.netbaranlab.org Potential replacements include aminopyridines or saturated, rigid frameworks like amino-bicyclo[1.1.1]pentane, which can mimic the vector of the amino group while improving metabolic stability. acs.org Fusing an amide to the benzene (B151609) ring to form a benzimidazole (B57391) is another strategy to address potential aniline-related genotoxicity. drughunter.com

Piperidine Ring: The piperidine ring itself can be replaced to alter conformational flexibility and physicochemical properties. Known bioisosteres for piperidine include other saturated heterocycles or rigid spirocyclic systems like 2-azaspiro[3.3]heptane, which can maintain the exit vectors of the parent ring while improving metabolic profiles. mykhailiukchem.orgresearchgate.netenamine.net

Hydroxymethyl Group: The -CH₂OH group can be replaced with other small, polar groups that can act as hydrogen bond donors or acceptors. Examples include a primary amine (-CH₂NH₂), a fluoromethyl group (-CH₂F), or a small heterocycle like an oxazole.

Carbon Atom Replacement: In some contexts, replacing a carbon atom within the scaffold with a silicon atom (sila-substitution) can block certain metabolic pathways without drastically altering the molecule's conformation. For example, the metabolism of haloperidol (B65202) was altered by replacing a carbon in the piperidine ring with silicon, preventing the formation of a neurotoxic metabolite. nih.gov

Synthesis of Metabolically Stabilized and Labeled Analogues for Mechanistic Studies

To investigate the mechanism of action and metabolic fate of a compound, chemists often synthesize isotopically labeled or metabolically stabilized analogues. Phenylpiperidine derivatives are often metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4, through processes like oxidation of the aromatic ring or dealkylation.

Strategies to enhance metabolic stability include:

Deuteration: The replacement of hydrogen with its heavier isotope, deuterium, at sites susceptible to metabolism can slow the rate of enzymatic C-H bond cleavage. This "kinetic isotope effect" can increase the compound's half-life and bioavailability. nih.gov

Fluorination: The introduction of fluorine atoms at metabolically labile positions on the phenyl ring can block oxidative metabolism at that site.

Scaffold Hopping: Replacing a metabolically vulnerable moiety, such as a phenyl ring, with a more stable heterocycle like pyridine or pyrimidine (B1678525) can prevent oxidative metabolism. nih.gov The incorporation of nitrogen atoms into an aromatic system tends to increase its metabolic stability. nih.gov

For mechanistic studies, labeling with stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioactive isotopes (e.g., ³H, ¹⁴C) allows the molecule to be traced and quantified in biological systems, helping to identify metabolites and determine target engagement.

Iv. Structure Activity Relationship Sar Investigations of 1 3 Aminophenyl Piperidine 3 Methanol Analogues

Conformational Analysis and Pharmacophore Elucidation of the Piperidine (B6355638) Ring System

The piperidine ring, a prevalent scaffold in medicinal chemistry, typically adopts a chair conformation to minimize steric strain. nih.govwikipedia.org In the context of 1-(3-aminophenyl)piperidine-3-methanol analogues, this conformational preference is critical as it dictates the spatial orientation of the substituents, which in turn influences their interaction with biological targets. The N-phenylpiperidine fragment often shows a modest preference for the axial orientation of a 2-substituent over the equatorial one. nih.gov Computational studies, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are employed to investigate the structural and electronic properties of piperidine-based compounds. researchgate.net These analyses provide insights into molecular geometry, electronic stability, and reactivity, which are essential for understanding their conformational behaviors and interactions within a biological environment. researchgate.net

Pharmacophore modeling helps to identify the essential structural features required for biological activity. For piperidine derivatives, the pharmacophore often includes the nitrogen atom, which can act as a hydrogen bond acceptor or a basic center, and the spatial arrangement of substituents. The piperidine ring itself can serve as a scaffold to correctly position these pharmacophoric elements for optimal interaction with a receptor. nih.gov The conformational flexibility of the piperidine ring, although generally favoring the chair form, allows for some degree of adaptation to the binding site. wikipedia.orgacs.org The interconversion between different chair and twist-boat conformations can be rapid, although the chair conformation is generally more stable. nih.govrsc.org

Impact of the 1-(3-Aminophenyl) Substituent on Molecular Recognition and Binding

The 1-(3-aminophenyl) substituent plays a pivotal role in molecular recognition and binding affinity. The nature and position of substituents on this phenyl ring can significantly modulate the electronic and steric properties of the entire molecule, thereby influencing its interaction with target proteins.

The position of the amino group on the phenyl ring is a critical determinant of biological activity. The electron-releasing nature of the amino group can influence the basicity of the piperidine nitrogen. nih.gov This, in turn, can affect the protonation state of the molecule at physiological pH and its ability to form ionic interactions with acidic residues in a binding pocket. nih.gov Studies on related compounds have shown that the position of substituents on a phenyl ring can dramatically alter the binding affinity and functional activity at various receptors. For instance, in a series of histamine (B1213489) H3 receptor antagonists, the placement of an amino group on a pyridine (B92270) ring influenced the compound's protonation state and, consequently, its binding interactions. nih.gov The precise positioning of this hydrogen-bonding donor/acceptor group is often crucial for establishing key interactions with the target protein.

The electronic and steric properties of other substituents on the phenyl ring also have a profound impact on molecular recognition. nih.gov Electron-donating or electron-withdrawing groups can alter the electron density of the aromatic ring and the piperidine nitrogen, affecting properties like pKa and the strength of aromatic interactions (e.g., π-π stacking or cation-π interactions) with the receptor. researchgate.net

Contribution of the 3-Hydroxymethyl Group to Ligand-Target Interactions

The 3-hydroxymethyl group is another key functional group that can significantly contribute to ligand-target interactions. As a polar group, it has the potential to form hydrogen bonds with appropriate donor or acceptor residues in the binding site of a target protein. The ability to form such interactions can substantially increase binding affinity and specificity.

The position and stereochemistry of the hydroxymethyl group on the piperidine ring are critical. In the preferred chair conformation of the piperidine ring, a substituent at the 3-position can be either in an axial or equatorial orientation. The orientation will dictate the directionality of the hydroxyl group and its accessibility for hydrogen bonding. SAR studies on related piperidine derivatives have often shown that the presence and location of hydroxyl groups can be a deciding factor for potent biological activity. nih.gov For instance, research on monoamine oxidase (MAO) inhibitors revealed that the addition of a hydroxyl function to the piperidine ring increased the inhibitory effect. nih.gov

Comprehensive SAR Studies on Piperidine Ring Substitutions

Extensive SAR studies have been conducted by exploring a wide range of substitutions on the piperidine ring to optimize biological activity. researchgate.net These studies involve modifying the size, shape, and electronic properties of the substituents at various positions of the piperidine ring. The goal is to identify patterns and trends that correlate specific structural modifications with changes in potency, selectivity, and other pharmacological properties. researchgate.net

The biological properties of piperidines are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net For example, in the development of Bruton's tyrosine kinase (BTK) inhibitors, various functional groups were introduced onto the piperidine ring to enhance potency and metabolic stability. researchgate.net These studies have demonstrated that even small changes, such as the addition of a methyl group, can lead to significant differences in biological activity. ajchem-a.com The introduction of fluorine atoms has also been explored to modulate properties like basicity and lipophilicity. researchgate.net

Interactive Table of Piperidine Ring Substitutions and Their Effects:

| Position of Substitution | Type of Substituent | General Effect on Activity |

| 1 | Phenyl, Benzyl (B1604629), Alkyl | Influences overall lipophilicity and can engage in hydrophobic or aromatic interactions. |

| 2 | Alkyl, Aryl | Can introduce steric effects and influence the conformational preference of the N-substituent. |

| 3 | Hydroxymethyl, Carboxamide, Ester | Often involved in hydrogen bonding or polar interactions. |

| 4 | Phenyl, Amino, Alkyl | Can be a key interaction point with the target; modifications can significantly alter affinity and selectivity. |

Stereochemical Influences on Biological Activity

Stereochemistry is a critical factor in the biological activity of chiral molecules like this compound, which has a stereocenter at the 3-position of the piperidine ring. nih.gov The different enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being more potent or having a different pharmacological profile than the other. nih.gov This is because biological macromolecules, such as receptors and enzymes, are themselves chiral and can selectively interact with one enantiomer over the other. nih.gov

The spatial arrangement of the hydroxymethyl group and other substituents in the two enantiomers ((R) and (S)) will differ, leading to distinct interactions with the chiral binding site of a target protein. nih.gov For example, one enantiomer might be able to form a crucial hydrogen bond that is not possible for the other. Numerous studies on piperidine derivatives have highlighted the importance of stereochemistry in determining biological activity. researchgate.netnih.govnih.gov Therefore, the synthesis and biological evaluation of individual enantiomers are essential steps in the drug discovery process to identify the more active and potentially safer stereoisomer. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology central to modern drug discovery, aiming to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net This approach is founded on the principle that the biological effect of a compound is directly related to its molecular structure and physicochemical properties. researchgate.net By developing robust QSAR models, researchers can predict the activity of novel, unsynthesized molecules, prioritize candidates for synthesis, and gain deeper insights into the structural features essential for therapeutic efficacy, thereby accelerating the drug development process. nih.gov

For analogues of this compound, QSAR studies serve as a powerful tool to elucidate the specific molecular attributes that govern their interaction with a biological target. The process involves several key steps: the creation of a dataset of analogues with measured biological activities, the calculation of various molecular descriptors for each analogue, the development of a mathematical model using statistical methods, and rigorous validation of the model's predictive power. researchgate.netnih.gov

Model Development and Descriptor Analysis

To construct a QSAR model for this compound analogues, a training set of compounds with diverse structural modifications would be assembled. Modifications could include substitutions on the aminophenyl ring, alterations to the piperidine core, and changes to the methanol (B129727) group. For each compound, a wide array of molecular descriptors, which are numerical representations of molecular properties, would be calculated. These can range from simple 2D descriptors to more complex 3D fields. nih.govnih.gov

Commonly used 2D descriptors include:

Topological descriptors: Quantify molecular shape, size, and branching. nih.gov

Physicochemical properties: Such as the logarithm of the partition coefficient (logP) for lipophilicity, molecular weight (MW), and molar refractivity (MR).

Electronic descriptors: Describe the electronic properties of the molecule, such as dipole moment and partial charges on atoms.

Three-dimensional (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) evaluate the steric and electrostatic fields surrounding the molecules. nih.gov These techniques are particularly useful for understanding the spatial requirements of the receptor's binding pocket. nih.govmdpi.com

Once descriptors are calculated, statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) are employed to generate a predictive equation. nih.gov

Illustrative QSAR Model

Consider a hypothetical dataset of this compound analogues and their corresponding biological activity (expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration). A QSAR study might yield a model that correlates activity with specific descriptors.

Table 1: Hypothetical Dataset of Analogues and Key Descriptors

Based on such a dataset, a simplified MLR model might produce an equation like:

pIC50 = 0.85 * (LogP) - 0.01 * (Molecular Weight) + 0.50 * (H-Bond Donors) + 4.50

Predictive Insights from the Model

The utility of a QSAR model lies in its interpretation and predictive application. manchester.ac.uk

Interpretation of the Equation:

The positive coefficient for LogP (0.85) suggests that increasing the lipophilicity of the analogues is beneficial for their biological activity. This indicates that hydrophobic interactions may be crucial for binding to the target. researchgate.net

The small negative coefficient for Molecular Weight (-0.01) implies that while minor increases in size are tolerated, excessively bulky analogues might lead to a slight decrease in activity, possibly due to steric hindrance.

The positive coefficient for H-Bond Donors (0.50) highlights the importance of hydrogen bonding capabilities for target engagement.

Predictive Power: After rigorous validation, this QSAR model can be used to predict the pIC50 values of newly designed, yet-to-be-synthesized analogues. For instance, a new analogue with a calculated LogP of 2.8, a molecular weight of 240, and 1 hydrogen bond donor would have a predicted pIC50. This allows chemists to focus their synthetic efforts on compounds with the highest probability of success, saving significant time and resources. nih.gov

3D-QSAR Contour Maps: A 3D-QSAR study would provide even more granular insights through contour maps. nih.gov For this series of compounds, a CoMFA or CoMSIA analysis might reveal:

Steric Maps: Green contours in specific regions around the phenyl ring would indicate where bulky substituents are favored for enhanced activity, while yellow contours would show areas where bulk is detrimental.

Electrostatic Maps: Blue contours would highlight regions where positively charged or electron-donating groups increase activity, whereas red contours would indicate areas where negatively charged or electron-withdrawing groups are preferred.

By integrating these findings, a comprehensive picture of the structure-activity relationship emerges. The QSAR model acts as a predictive filter and a guide for rational drug design, enabling the targeted optimization of lead compounds like this compound to produce analogues with superior potency and desired properties.

V. Preclinical Biological and Mechanistic Evaluations of 1 3 Aminophenyl Piperidine 3 Methanol Analogues

In Vitro Ligand-Receptor Binding and Functional Assays

The interaction of these piperidine-based compounds with cellular receptors is a cornerstone of their pharmacological profiling. Assays are designed to determine not only if a compound binds to a receptor but also how strongly it binds and whether that binding elicits a cellular response.

G-protein-coupled receptors are a large family of transmembrane proteins that play crucial roles in cellular signaling. drugtargetreview.comnih.gov Analogues of 1-(3-aminophenyl)piperidine-3-methanol have been evaluated against several members of this family.

Dopamine (B1211576) Receptors: Phenylpiperidine and phenylpiperazine analogues have been extensively studied for their affinity and selectivity for dopamine receptor subtypes (D2, D3, D4). nih.govmdpi.com For instance, a series of N-phenylpiperazines featuring a 4-(thiophen-3-yl)benzamide (B12553508) moiety demonstrated a wide range of binding affinities at the human D3 receptor (Kᵢ = 1.4–43 nM) and high selectivity over the D2 receptor (67–1831-fold). nih.gov Another class of phenylpiperidines, including (S)-(-)-3-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162], showed moderate in vitro binding affinity for the D2 receptor (Kᵢ = 447 nM) but demonstrated high D2 receptor occupancy in vivo. researchgate.net Studies on piperidine-based ligands as D4 receptor antagonists have also been conducted, with some analogues showing high affinity and selectivity. mdpi.com The stereochemistry of indoloquinolizidine-peptide analogues, which contain a piperidine (B6355638) core, has been shown to significantly influence binding affinity, particularly at the D2 receptor. ed.ac.uk

| Compound Class | Target | Binding Affinity (Kᵢ) | Selectivity | Source |

|---|---|---|---|---|

| 4-thiophene-3-yl-benzamide N-phenylpiperazines | Human D3 Receptor | 1.4–43 nM | 67–1831-fold vs. D2 | nih.gov |

| (-)-OSU6162 | Dopamine D2 Receptor | 447 nM | - | researchgate.net |

| Indoloquinolizidine-peptides | Dopamine D2 Receptor | Nanomolar to Submicromolar | Dependent on stereochemistry | ed.ac.uk |

Opioid Receptors: The opioid receptor system (μ, δ, κ) is another significant target for piperidine analogues. Research has identified 1-substituted 4-(3-hydroxyphenyl)piperazines as pure opioid receptor antagonists. nih.gov In [³⁵S]GTPγS functional assays, which measure G-protein activation, these compounds displayed antagonist properties with low nanomolar potencies at μ, δ, and κ receptors. nih.gov For example, the piperazine (B1678402) analogue 5a, lacking a methyl substituent, was a pure antagonist with Kₑ values of 8.47 nM (μ), 34.3 nM (δ), and 36.8 nM (κ). nih.gov The structure of the ligand, particularly the presence of phenol-piperidine moieties, influences the binding interaction with key amino acid residues like D147 in the μ opioid receptor. mdpi.com

| Compound | Target | Antagonist Potency (Kₑ) | Assay | Source |

|---|---|---|---|---|

| Analogue 5a (4-(3-hydroxyphenyl)piperazine derivative) | μ Opioid Receptor | 8.47 nM | [³⁵S]GTPγS | nih.gov |

| Analogue 5a (4-(3-hydroxyphenyl)piperazine derivative) | δ Opioid Receptor | 34.3 nM | [³⁵S]GTPγS | nih.gov |

| Analogue 5a (4-(3-hydroxyphenyl)piperazine derivative) | κ Opioid Receptor | 36.8 nM | [³⁵S]GTPγS | nih.gov |

P2Y14R: Analogues featuring a phenyl-piperidine scaffold have been identified as potent antagonists of the P2Y14 receptor, a GPCR involved in inflammatory responses. Modifications to the piperidine ring, such as creating bridged structures like 2-azanorbornane, were explored to probe receptor affinity. The (S,S,S) 2-azanorbornane enantiomer (MRS4738) displayed a three-fold higher affinity than the lead compound. nih.gov Other derivatives, such as the isoquinuclidine analogue 34 and the isonortropanol analogue 30, also showed significant affinity with IC₅₀ values of 15.6 nM and 21.3 nM, respectively. nih.gov

Monoamine transporters are critical for regulating neurotransmitter levels in the synapse. nih.govwikipedia.org

Dopamine, Serotonin (B10506), and Norepinephrine (B1679862) Transporters (DAT, SERT, NET): A comprehensive biochemical examination of 1-phenyl-piperazine analogues revealed their activity across human serotonin (hSERT), dopamine (hDAT), and norepinephrine (hNET) transporters. nih.gov These compounds were found to inhibit neurotransmitter uptake and, in some cases, induce release. nih.gov The selectivity of these analogues can be modified by adding different substituents to the phenyl-piperazine skeleton. nih.gov For example, meperidine analogues showed greater selectivity for SERT, with the 2-naphthyl derivative being the most potent SERT ligand, while the 3,4-dichloro derivative was the most potent ligand for DAT. miami.edu Other studies on GBR 12935 analogues incorporating 3-aminomethylpiperidine moieties found that these compounds preferentially inhibited norepinephrine reuptake via NET, though some retained binding selectivity for DAT. nih.gov

| Compound Class | Target | Binding Affinity (Kᵢ) | Source |

|---|---|---|---|

| 1-Phenyl-piperazine (PP) | hDAT | 880 ± 114 nM | nih.gov |

| 1-Phenyl-piperazine (PP) | hSERT | 2,530 ± 210 nM | nih.gov |

| 1-Phenyl-piperazine (PP) | hNET | 186 ± 18 nM | nih.gov |

| 3,4-dichloro meperidine analogue (9e) | DAT | Potent Ligand | miami.edu |

| 2-naphthyl meperidine analogue (9g) | SERT | Potent and Selective Ligand | miami.edu |

Vesicular Acetylcholine (B1216132) Transporter (VAChT): The VAChT is responsible for transporting acetylcholine into synaptic vesicles and is a reliable biomarker for cholinergic function. nih.gov Piperidine and piperazine derivatives have been developed as high-affinity ligands for VAChT. A series of heteroaromatic derivatives of piperidine displayed high affinity, with Kᵢ values ranging from 0.93 to 18 nM for racemates, and high selectivity over σ₁ and σ₂ receptors. nih.gov A piperazine analogue of iodobenzovesamicol, trans-5-iodo-2-hydroxy-3-[4-phenylpiperazinyl] tetralin, also demonstrated high affinity for VAChT in rat brain synaptic vesicles, with a Kₔ value of 0.3 nM. nih.gov

Ion channels are another important class of targets for therapeutic agents.

TRPV1 and GABAₐ Receptors: Studies on piperine (B192125) (1-piperoylpiperidine), a natural product, and its synthetic derivatives have revealed interactions with both the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the gamma-aminobutyric acid type A (GABAₐ) receptor. nih.govnih.gov Piperine itself activates TRPV1 and acts as a modulator of GABAₐ receptors, with similar potency across various receptor subtypes (EC₅₀ range: 42.8–59.6 μM). nih.govnih.gov A structural modification, replacing the piperidine ring with a N,N-diisobutyl residue, created an analogue (SCT-66) that completely lost its ability to activate TRPV1 while simultaneously increasing its potency and efficacy as a GABAₐ receptor modulator. nih.govnih.gov This suggests that the piperidine ring is crucial for TRPV1 interaction but not essential for GABAₐ modulation.

| Compound | Target | Effect | Potency (EC₅₀) | Source |

|---|---|---|---|---|

| Piperine | TRPV1 | Activation | - | nih.govnih.gov |

| Piperine | GABAₐ (α₂β₂) | Positive Modulation | 42.8 ± 7.6 μM | nih.govnih.gov |

| Piperine | GABAₐ (α₃β₂) | Positive Modulation | 59.6 ± 12.3 μM | nih.govnih.gov |

| SCT-66 | TRPV1 | No Activation | - | nih.govnih.gov |

| SCT-66 | GABAₐ | Increased Potency and Efficacy | - | nih.govnih.gov |

Enzyme Inhibition Profiling and Mechanistic Elucidation

Beyond receptors and transporters, analogues have been screened for their ability to inhibit key enzymes involved in cellular signaling and biosynthesis.

Farnesyltransferase is an enzyme involved in post-translational modification of proteins, including the Ras protein, which is implicated in cancer. A novel series of piperidine-based FTase inhibitors has been described. nih.gov Through systematic medicinal chemistry, it was found that all four substituent positions on the piperidine core were important for inhibitory activity. nih.gov The mechanism of these compounds was determined to be competitive with the Ras protein. nih.gov The most potent compound from this series, (+)-8, inhibited FTase with an IC₅₀ of 1.9 nM. nih.gov

Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis. Inhibiting this enzyme is a key strategy in treating estrogen-dependent cancers. Analogues such as 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones have been synthesized and tested for aromatase inhibition. nih.gov The cyclohexyl derivative (compound 2) was a potent inhibitor with an IC₅₀ of 0.3 μM, significantly more potent than the reference compound aminoglutethimide (B1683760) (IC₅₀ = 37 μM). nih.gov Further investigation revealed that the (+)-enantiomer of compound 2 was responsible for the inhibitory activity, being 240-fold more potent than racemic aminoglutethimide. nih.gov Conformational analysis of related pyridyl-piperidine-dione inhibitors showed that an axial orientation of the aromatic ring is crucial for binding to the enzyme's heme component, mimicking the steroid substrate. nih.gov

| Compound | Target | Inhibitory Potency (IC₅₀) | Source |

|---|---|---|---|

| (+)-8 (piperidine derivative) | Farnesyltransferase (FTase) | 1.9 nM | nih.gov |

| Compound 1 (cyclopentyl derivative) | Aromatase | 1.2 μM | nih.gov |

| Compound 2 (cyclohexyl derivative) | Aromatase | 0.3 μM | nih.gov |

| Aminoglutethimide (Reference) | Aromatase | 37 μM | nih.gov |

Lysine Specific Demethylase 1 (LSD1) Inhibition

Analogues featuring a piperidine scaffold have been investigated for their ability to inhibit Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in the progression of various cancers, including Acute Myeloid Leukemia (AML). nih.govnih.gov LSD1 functions by removing methyl groups from histone 3 (H3K4me1/2 and H3K9me1/2), acting as a transcriptional repressor or activator. nih.gov Inhibition of LSD1 can induce the expression of myeloid-differentiation associated genes, representing a therapeutic strategy for certain cancers. nih.gov

One such analogue, 3-(4-isocyanophenyl)-5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridine, demonstrated significant antiproliferative effects in leukemia and breast cancer cell lines. nih.gov The potency of this compound is highlighted by its EC50 values in the low micromolar range, indicating effective inhibition of cancer cell growth. nih.gov Research into related compounds, such as phenelzine (B1198762) analogues, has further expanded the library of potential LSD1 inhibitors derived from scaffolds that share structural similarities with piperidine derivatives. researchgate.net The mechanism of these inhibitors often involves interaction with the FAD-binding pocket of LSD1. nih.gov

| Compound | Cell Line | Cancer Type | EC50 (µM) | Reference |

|---|---|---|---|---|

| 3-(4-isocyanophenyl)-5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridine | MV4-11 | Leukemia | 0.36 | nih.gov |

| 3-(4-isocyanophenyl)-5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridine | Molm-13 | Leukemia | 3.4 | nih.gov |

IκB Kinase (IKKβ) Inhibition

The nuclear factor-κB (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival, making its components, such as IκB Kinase (IKKβ), attractive therapeutic targets. nih.govnih.gov The canonical NF-κB pathway involves the phosphorylation of IκB by IKK, which leads to the degradation of IκB and subsequent nuclear translocation of NF-κB to activate target gene transcription. nih.gov

A synthetic monoketone analogue of curcumin, 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), which contains a piperidone core, has been identified as a potent inhibitor of this pathway. nih.gov Studies demonstrated that EF24 directly inhibits the catalytic activity of IKKβ. nih.gov This inhibitory action blocks the phosphorylation and degradation of IκB induced by tumor necrosis factor (TNF)-α. nih.gov Consequently, EF24 prevents the nuclear translocation of NF-κB with significantly greater potency than curcumin, as evidenced by its lower IC50 value. nih.gov

Antimicrobial Activity Studies (in vitro)

Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Strains

Analogues with structural features related to this compound have been evaluated for their antibacterial properties. A study on novel aza-Michael products, specifically 3-(Aminophenyl)-1,3-diphenylpropanones, assessed their activity against both Gram-positive (Bacillus subtilis, B. cereus) and Gram-negative (Escherichia coli) bacteria. researchgate.net

Furthermore, research into robenidine (B1679493) analogues has shown activity against challenging Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.gov One analogue demonstrated a potent minimum inhibitory concentration (MIC) of 0.5 μg/mL against VRE. nih.gov Modifications to the core structure, such as the introduction of an indole (B1671886) moiety, yielded the most active analogue against MRSA, with an MIC of 1.0 μg/mL. nih.gov While some monomeric analogues showed modest activity against Gram-negative strains like E. coli and P. aeruginosa, the scaffold appears more promising for targeting Gram-positive bacteria. nih.gov

| Analogue Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Potent VRE Analogue | Vancomycin-Resistant Enterococci (VRE) | 0.5 | nih.gov |

| Indole-Containing Analogue | Methicillin-Resistant S. aureus (MRSA) | 1.0 | nih.gov |

| Monomeric Analogues | MRSA and VRE | 16-64 | nih.gov |

| Promising Gram-Negative Analogues | E. coli | 16 | nih.gov |

| Promising Gram-Negative Analogues | P. aeruginosa | 32 | nih.gov |

Antifungal Efficacy Against Pathogenic Fungi

The search for novel antifungal agents has led to the investigation of piperazine propanol (B110389) derivatives, which are structurally related to piperidine compounds. One such derivative, GSI578, was identified as a potent inhibitor of 1,3-beta-D-glucan synthase, a critical enzyme for the synthesis of the fungal cell wall. nih.gov This compound exhibited in vitro antifungal activity against pathogenic fungi, including Candida albicans and Aspergillus fumigatus, with an IC50 value of 0.16 µM against the target enzyme from C. albicans. nih.gov Other studies have explored various extracts and synthetic compounds for activity against fungi like Macrophomina phaseolina and different Aspergillus species, highlighting the broad effort to identify new antifungal scaffolds. mdpi.comnih.gov

Investigation of Antimicrobial Mechanisms of Action

The mechanism of action for some antimicrobial analogues has been elucidated. For the piperazine propanol derivative GSI578, the antifungal activity is directly linked to the inhibition of 1,3-beta-D-glucan synthase. nih.gov This enzyme is responsible for synthesizing glucan, a major component of the fungal cell wall, making its inhibition a validated strategy for antifungal drug development. nih.gov Genetic studies in Saccharomyces cerevisiae confirmed that mutations in the FKS1 gene, which encodes a subunit of the synthase, altered the sensitivity to GSI578, thereby confirming its mechanism of action. nih.gov

Antiproliferative and Cytotoxic Activity in Cancer Cell Lines (in vitro)

A range of synthetic analogues incorporating a piperidine ring have been evaluated for their antiproliferative and cytotoxic effects against various human tumor cell lines. nih.gov One study investigated a series of amide alkaloids, including the synthetic piperidine derivative 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine (compound 46). nih.gov This compound showed notable inhibitory activity against the P-glycoprotein-overexpressing multidrug-resistant (MDR) sub-line KBvin, with an IC50 of 4.94 µM. nih.gov The study highlighted that a 3,4,5-trimethoxy phenyl substitution was critical for this selective activity against the MDR cell line. nih.gov

Another series of analogues, 3,5-bis(benzylidene)-4-piperidones, were found to be highly toxic to several human oral squamous carcinoma cell lines (Ca9-22, HSC-2, HSC-4) while being less toxic to non-malignant cells, thus demonstrating tumor-selective toxicity. mdpi.com The potency of these compounds was correlated with the physicochemical properties of the aryl substituents. mdpi.com For example, compound 2r, a piperidone derivative, exhibited selective toxicity that exceeded that of established chemotherapy agents doxorubicin (B1662922) and melphalan (B128) in certain assays. mdpi.com These compounds were found to inhibit mitosis and increase the subG1 population in cell cycle analysis, suggesting an induction of apoptosis. mdpi.com

| Compound | Cell Line | Cell Line Characteristics | IC50 (µM) | Reference |

|---|---|---|---|---|

| 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine (46) | KBvin | P-gp-overexpressing MDR | 4.94 | nih.gov |

| 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine (46) | MDA-MB-231 | Breast Cancer | >40 | nih.gov |

| 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine (46) | SK-BR-3 | Breast Cancer | >40 | nih.gov |

Screening Against Diverse Cancer Cell Panels

The preclinical evaluation of novel chemical entities is a critical step in the drug discovery pipeline. Analogues of this compound have been the subject of such investigations to determine their potential as anticancer agents. The cytotoxic effects of various piperidine derivatives have been assessed across a range of human cancer cell lines, revealing varied efficacy.

For instance, certain piperidone compounds have demonstrated selective cytotoxicity towards leukemia cells. nih.gov In other studies, series of 3,5-bis(benzylidene)-4-piperidones have shown high toxicity against human oral squamous carcinoma cell lines, including Ca9-22, HSC-2, and HSC-4, while exhibiting less toxicity towards non-malignant oral cells. This tumor-selective toxicity is a desirable characteristic for potential anticancer drug candidates. The cytotoxic potency of these compounds was also evaluated against colon cancer cell lines (Colo205 and HT-29) and lymphoid leukemia cells (CEM). nih.gov

While broad screening provides a preliminary indication of anticancer activity, the specific analogues of this compound require more focused studies to elucidate their activity spectrum against diverse cancer types such as breast and lung cancer. The available data on broader piperidine classes suggests that this structural motif is a promising scaffold for the development of new anticancer agents.

Interactive Data Table: Cytotoxicity of Piperidine Analogues Against Various Cancer Cell Lines

| Compound Class | Cancer Cell Line | Cancer Type | Noted Activity |

| Piperidones | Leukemia Cells | Leukemia | Tumor-selective cytotoxicity nih.gov |

| 3,5-bis(benzylidene)-4-piperidones | Ca9-22, HSC-2, HSC-4 | Oral Squamous Carcinoma | High, tumor-selective toxicity |

| 3,5-bis(benzylidene)-4-piperidones | Colo205, HT-29 | Colon Cancer | Cytotoxic potency evaluated nih.gov |

| 3,5-bis(benzylidene)-4-piperidones | CEM | Lymphoid Leukemia | Cytotoxic potency evaluated nih.gov |

Elucidation of Cellular Mechanisms

Understanding the mechanism through which a compound exerts its cytotoxic effects is fundamental to its development as a therapeutic agent. For certain piperidone analogues, investigations have revealed that they induce apoptosis, or programmed cell death, in cancer cells. nih.gov This is a key mechanism for many effective cancer therapies. sid.ir

The induction of apoptosis by these compounds has been shown to proceed via the intrinsic pathway, which involves the mitochondria. nih.gov Markers of this pathway, such as the depolarization of the mitochondrial membrane and the generation of reactive oxygen species (ROS), have been observed following treatment with these piperidones. nih.gov Furthermore, the activation of caspase-3, a crucial executioner caspase in the apoptotic cascade, has been documented. nih.gov

In addition to apoptosis, modulation of the cell cycle is another important mechanism of anticancer drugs. One of the piperidone compounds, designated as P5, was found to cause cell cycle arrest at the G2/M phase in leukemia cells. nih.gov This prevents the cancer cells from dividing and proliferating. Such studies, while not specific to this compound analogues, highlight the potential cellular mechanisms that could be exploited by compounds featuring a piperidine core.

Anti-angiogenic Activity in Preclinical Assays

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. researchgate.net Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. The chick chorioallantoic membrane (CAM) assay is a widely used in vivo model to evaluate the pro-angiogenic or anti-angiogenic potential of novel compounds. sigmaaldrich.com

A study on a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives demonstrated their ability to efficiently block the formation of blood vessels in the CAM model. researchgate.net This indicates a significant anti-angiogenic effect. Specifically, compounds 10a, 10b, 10c, 12b, 14b, and 14c from this series showed noteworthy anti-angiogenic activities. researchgate.net The presence of different electron-donating and withdrawing groups on the phenyl ring of the side chain appeared to influence their potency. researchgate.net These findings suggest that analogues of this compound could potentially be designed to possess anti-angiogenic properties, which would be a valuable attribute for an anticancer agent.

DNA Binding and Cleavage Properties

The interaction of small molecules with DNA can lead to the inhibition of replication and transcription in cancer cells, ultimately causing cell death. Some piperidine analogues have been investigated for their ability to bind to and cleave DNA.

In the same study that demonstrated anti-angiogenic activity, the novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were also evaluated for their DNA cleavage abilities. researchgate.net These compounds were incubated with calf thymus DNA, and subsequent gel electrophoresis showed differential migration and band intensities, indicating DNA binding and cleavage. researchgate.net The compounds that exhibited significant anti-angiogenic activity also showed prominent DNA cleavage activity. researchgate.net This dual activity of anti-angiogenesis and DNA cleavage suggests a multi-faceted mechanism of anticancer action for this class of piperidine derivatives. researchgate.net

Biological Applications as Chemical Probes for Target Validation